molecular formula C21H30O4 B15127430 Methyl 5-[2-(furan-3-yl)ethyl]-3-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate

Methyl 5-[2-(furan-3-yl)ethyl]-3-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate

Cat. No.: B15127430
M. Wt: 346.5 g/mol
InChI Key: JSKOGQSOLMLOJZ-UHFFFAOYSA-N
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Description

Methyl 5-[2-(furan-3-yl)ethyl]-3-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate is a complex organic compound featuring a naphthalene core with various functional groups This compound is of interest due to its unique structure, which combines a furan ring, a hydroxyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[2-(furan-3-yl)ethyl]-3-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate typically involves multiple steps:

    Formation of the Naphthalene Core: The initial step involves the construction of the naphthalene core, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts alkylation reaction, where furan is alkylated with an appropriate alkyl halide.

    Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the reagents used.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis due to its multiple functional groups, which allow for further chemical modifications.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the materials science industry, this compound is investigated for its potential use in the synthesis of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 5-[2-(furan-3-yl)ethyl]-3-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[2-(furan-2-yl)ethyl]-3-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate
  • Methyl 5-[2-(thiophen-3-yl)ethyl]-3-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate

Uniqueness

The unique combination of a furan ring and a hydroxyl group in Methyl 5-[2-(furan-3-yl)ethyl]-3-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate distinguishes it from similar compounds. This structural feature enhances its reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

methyl 5-[2-(furan-3-yl)ethyl]-3-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate

InChI

InChI=1S/C21H30O4/c1-14-5-8-21(3)17(19(23)24-4)11-16(22)12-18(21)20(14,2)9-6-15-7-10-25-13-15/h7,10-11,13-14,16,18,22H,5-6,8-9,12H2,1-4H3

InChI Key

JSKOGQSOLMLOJZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=COC=C3)CC(C=C2C(=O)OC)O)C

Origin of Product

United States

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